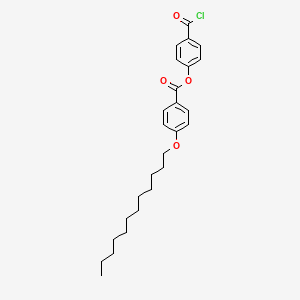
4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a dodecyloxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate typically involves the esterification of 4-(dodecyloxy)benzoic acid with 4-(chlorocarbonyl)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of amides or esters.
Hydrolysis: Formation of 4-(dodecyloxy)benzoic acid and 4-(chlorocarbonyl)phenol.
Reduction: Formation of 4-(hydroxymethyl)phenyl 4-(dodecyloxy)benzoate.
Applications De Recherche Scientifique
4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The chlorocarbonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dodecyloxy)benzoic acid: Similar structure but lacks the chlorocarbonyl group.
4-(Chlorocarbonyl)phenol: Contains the chlorocarbonyl group but lacks the dodecyloxybenzoate moiety.
4-(Dodecyloxy)phenyl 4-(dodecyloxy)benzoate: Similar ester structure but with different substituents.
Uniqueness
4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate is unique due to the presence of both the chlorocarbonyl and dodecyloxybenzoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
106817-36-1 |
|---|---|
Formule moléculaire |
C26H33ClO4 |
Poids moléculaire |
445.0 g/mol |
Nom IUPAC |
(4-carbonochloridoylphenyl) 4-dodecoxybenzoate |
InChI |
InChI=1S/C26H33ClO4/c1-2-3-4-5-6-7-8-9-10-11-20-30-23-16-14-22(15-17-23)26(29)31-24-18-12-21(13-19-24)25(27)28/h12-19H,2-11,20H2,1H3 |
Clé InChI |
JRZIHGZRVSYVNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)
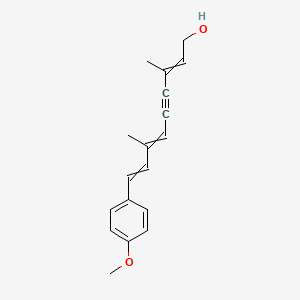
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)

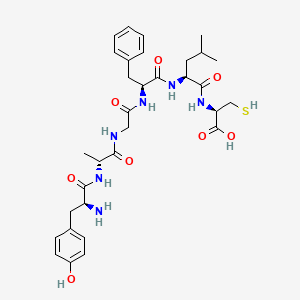

![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
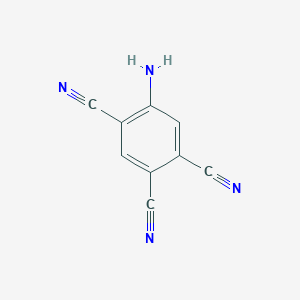
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)
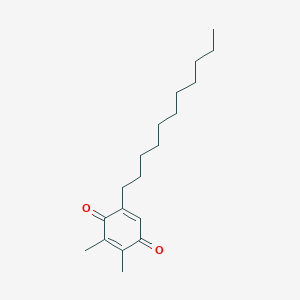
![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)
